

# Chemical structure of 2-Chloro-3'-piperidinomethyl benzophenone

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## Compound of Interest

**Compound Name:** 2-Chloro-3'-piperidinomethyl benzophenone  
**CAS No.:** 898793-30-1  
**Cat. No.:** B1613552

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Technical Analysis: **2-Chloro-3'-piperidinomethyl benzophenone** CAS: 898793-30-1 |  
Molecular Formula: C<sub>19</sub>H<sub>20</sub>ClNO

## Executive Summary & Scaffold Analysis

**2-Chloro-3'-piperidinomethyl benzophenone** represents a specialized chemical intermediate belonging to the class of aminoalkyl-benzophenones. Structurally, it consists of a diaryl ketone core characterized by an ortho-chloro substitution on the first phenyl ring and a meta-piperidinomethyl moiety on the second.

This scaffold is chemically significant for two primary reasons:

- **Pharmacophore Density:** It combines a lipophilic, non-planar benzophenone core (often associated with p38 MAP kinase inhibition and UV-absorbing properties) with a basic piperidine terminus (a classic GPCR-privileged motif found in antihistamines and muscle relaxants like Eperisone).

- **Synthetic Utility:** It serves as a divergent building block. The ketone functionality allows for further derivatization into tertiary alcohols (via Grignard), oximes, or hydrazones, while the piperidine ring provides solubility and target affinity.

Target Audience: Medicinal Chemists, Process Development Scientists.

## Physicochemical Profile

Understanding the physical behavior of this molecule is prerequisite to experimental handling. The following data is derived from structural computational modeling and analogue comparison.

Property	Value (Predicted/Observed)	Significance
Molecular Weight	313.82 g/mol	Optimal for CNS penetration (<500 Da).
LogP (Octanol/Water)	-4.8 - 5.2	Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.
pKa (Basic Nitrogen)	-9.8 (Piperidine)	Exists as a cation at physiological pH; forms stable HCl salts.
H-Bond Acceptors	2 (N, O)	Moderate receptor binding potential.
Rotatable Bonds	4	Flexible linker allows induced-fit binding.
Physical State	Viscous Oil or Low-Melting Solid	Likely requires column chromatography for purification rather than crystallization.

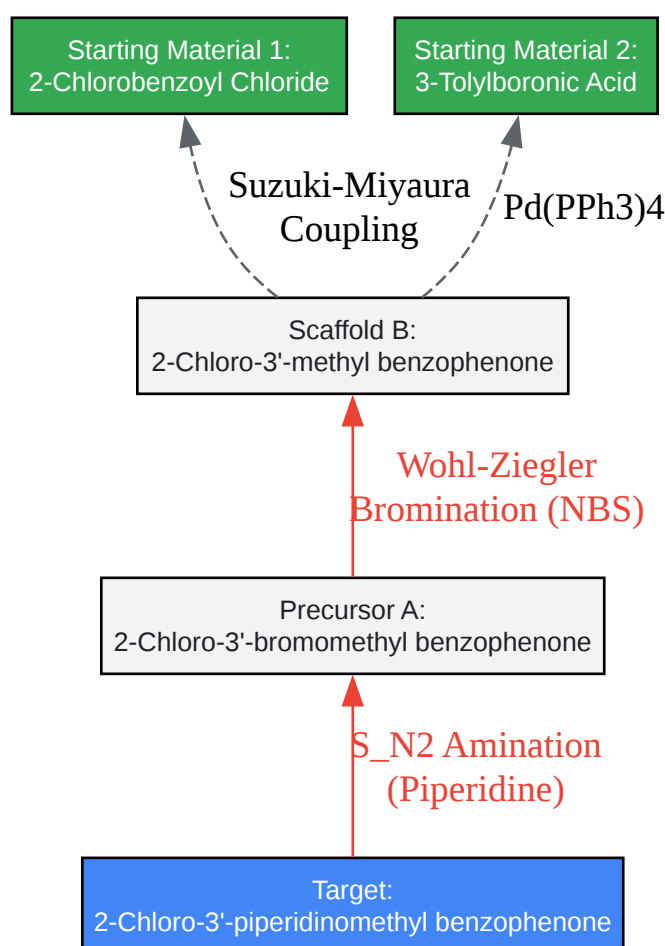
## Synthetic Architecture

The synthesis of **2-Chloro-3'-piperidinomethyl benzophenone** poses a regiochemical challenge: installing the alkyl-amine at the meta (3') position relative to the carbonyl bridge. Standard Friedel-Crafts acylation typically yields para isomers.

Therefore, a Transition-Metal Catalyzed Approach is recommended for high fidelity, followed by late-stage amination.

## Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, prioritizing the formation of the biaryl ketone bond via Suzuki coupling, followed by functional group interconversion.



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Figure 1: Retrosynthetic disconnection showing the construction of the diaryl core followed by side-chain functionalization.

## Detailed Experimental Protocols

The following protocols are designed for a 10 mmol scale synthesis. These procedures prioritize yield and purity over speed.

### Stage 1: Construction of the Benzophenone Core

Reaction Type: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura variant for Acid Chlorides)

Rationale: Direct coupling of 2-chlorobenzoyl chloride with 3-tolylboronic acid avoids the harsh conditions of Friedel-Crafts and guarantees the meta-methyl placement.

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and argon inlet.
- Reagents:
  - 2-Chlorobenzoyl chloride (1.75 g, 10 mmol)
  - 3-Tolylboronic acid (1.50 g, 11 mmol)
  - Pd(PPh<sub>3</sub>)<sub>4</sub> (3 mol%)
  - Cs<sub>2</sub>CO<sub>3</sub> (6.5 g, 20 mmol)
  - Solvent: Anhydrous Toluene (50 mL)
- Procedure:
  - Charge the flask with boronic acid, base, and catalyst under argon.
  - Add toluene and stir for 10 mins.
  - Add 2-chlorobenzoyl chloride dropwise via syringe.
  - Heat to 100°C for 12 hours. Monitor via TLC (9:1 Hexane/EtOAc).

- Workup: Cool to RT. Filter through a Celite pad. Concentrate filtrate. Purify via flash chromatography to obtain 2-chloro-3'-methylbenzophenone.

## Stage 2: Benzylic Bromination (Wohl-Ziegler)

Reaction Type: Radical Substitution

Rationale: The methyl group must be activated for amination. NBS (N-Bromosuccinimide) is used with a radical initiator (AIBN) to selectively brominate the benzylic position without affecting the aromatic rings.

- Reagents:
  - Intermediate from Stage 1 (2.3 g, ~10 mmol)
  - NBS (1.95 g, 11 mmol)
  - AIBN (Azobisisobutyronitrile) (Catalytic, 50 mg)
  - Solvent: CCl<sub>4</sub> or Benzotrifluoride (greener alternative) (40 mL)
- Procedure:
  - Dissolve the intermediate in solvent. Add NBS and AIBN.
  - Reflux (70-80°C) for 4-6 hours.
  - Critical Check: The reaction is complete when succinimide floats to the top as a white solid.
- Workup: Filter off succinimide while hot. Evaporate solvent. Use the crude 2-chloro-3'-bromomethyl benzophenone immediately (unstable).

## Stage 3: Amination (The Target Synthesis)

Reaction Type: Nucleophilic Substitution (S<sub>N</sub>2)

- Reagents:

- Crude Bromide (from Stage 2)
- Piperidine (2.0 mL, 20 mmol) – Acts as both nucleophile and base.
- $K_2CO_3$  (1.4 g, 10 mmol) – Acid scavenger.
- Solvent: Acetonitrile (ACN) (30 mL)
- Procedure:
  - Dissolve crude bromide in ACN.
  - Add  $K_2CO_3$  and Piperidine.
  - Stir at 60°C for 4 hours.
- Purification:
  - Remove solvent under vacuum.
  - Partition between Water/DCM. Wash organic layer with Brine.
  - Dry over  $Na_2SO_4$ .
  - Final Polish: Flash Chromatography (DCM:MeOH 95:5).

## Structural Validation & QC

To confirm the identity of **2-Chloro-3'-piperidinomethyl benzophenone**, the following spectroscopic signals must be verified.

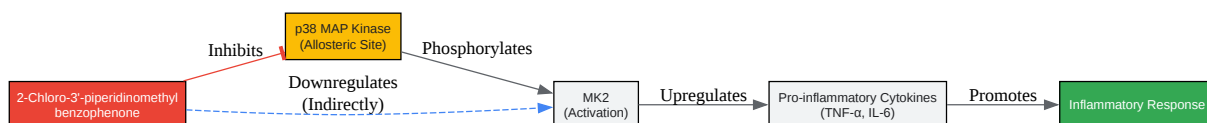
Technique	Expected Signature	Interpretation
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 3.50 (s, 2H)	Benzylic $-\text{CH}_2-$ connecting ring to piperidine.
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 2.3 - 2.4 (m, 4H)	Piperidine ring protons adjacent to Nitrogen.
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.2 - 7.8 (m, 8H)	Aromatic protons (Complex splitting due to asymmetry).
IR Spectroscopy	$1660\text{ cm}^{-1}$	C=O stretch (Benzophenone carbonyl, slightly lowered by conjugation).
Mass Spec (ESI)	$[\text{M}+\text{H}]^+ = 314.13$	Protonated molecular ion.

## Applications & Signaling Pathways

While specific pharmacological data for this exact isomer is proprietary or sparse, its structural class suggests activity in MAPK signaling and Histaminergic pathways.

Hypothesized Mechanism of Action (Based on SAR): Benzophenone derivatives are known allosteric inhibitors of p38 $\alpha$  MAP Kinase, a key regulator of inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ ). The piperidine tail provides solubility and potential interaction with the ATP-binding pocket's hinge region.

## Pathway Visualization (DOT)



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Figure 2: Hypothesized mechanism of action showing upstream inhibition of the p38 MAPK inflammatory cascade.

## Safety & Handling (MSDS Summary)

- Hazard Class: Irritant (Skin/Eye).
- Storage: Store at 2-8°C under inert atmosphere (Argon). The free base is prone to oxidation; conversion to the Hydrochloride salt (HCl) is recommended for long-term storage.
- Disposal: Halogenated organic waste streams.

## References

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